An In-Depth Technical Guide to 6-Methoxypyrazine-2-carbothioamide
An In-Depth Technical Guide to 6-Methoxypyrazine-2-carbothioamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 6-Methoxypyrazine-2-carbothioamide, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The document details its chemical properties, including its molecular weight of 169.20 g/mol , and outlines plausible synthetic routes and robust analytical methodologies for its characterization. Furthermore, this guide explores the potential biological activities and applications of pyrazine carbothioamides, contextualizing the relevance of the target molecule within the broader landscape of drug development. Safety and handling protocols are also addressed to ensure responsible laboratory practice. This document is intended to serve as a foundational resource for researchers engaged in the synthesis, analysis, and application of novel pyrazine derivatives.
Introduction: The Pyrazine Scaffold in Medicinal Chemistry
Pyrazine, a six-membered heterocyclic aromatic ring containing two nitrogen atoms at positions 1 and 4, is a privileged scaffold in medicinal chemistry. Its derivatives are found in numerous natural products and synthetic drugs, exhibiting a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The incorporation of a methoxy group and a carbothioamide functional group, as seen in 6-Methoxypyrazine-2-carbothioamide, can significantly influence the molecule's physicochemical properties and biological activity. The carbothioamide group, in particular, is a bioisostere of the carboxamide group and is known to enhance membrane permeability and metabolic stability, making it an attractive moiety in drug design.[3]
Physicochemical Properties of 6-Methoxypyrazine-2-carbothioamide
A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. The key properties of 6-Methoxypyrazine-2-carbothioamide are summarized in the table below.
| Property | Value | Source |
| Molecular Weight | 169.20 g/mol | [4] |
| Molecular Formula | C₆H₇N₃OS | [4] |
| CAS Number | 68450-42-0 | [4] |
| Canonical SMILES | COC1=NC=C(N=C1)C(=S)N | [4] |
| Physical State | Solid (predicted) | General knowledge |
| Storage Conditions | Sealed in a dry environment at 2-8°C | [4] |
Synthesis of 6-Methoxypyrazine-2-carbothioamide: A Proposed Pathway
Step 1: Amidation of 6-Methoxypyrazine-2-carboxylic Acid
The initial step involves the conversion of the carboxylic acid to the corresponding carboxamide. This is a standard transformation in organic synthesis and can be achieved using various coupling agents.
Protocol:
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To a solution of 6-methoxypyrazine-2-carboxylic acid (1 equivalent) in an anhydrous aprotic solvent such as dichloromethane (DCM) or dimethylformamide (DMF), add a coupling agent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.1 equivalents) and an activator such as 1-hydroxybenzotriazole (HOBt) (1.1 equivalents).
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Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.
-
Add a source of ammonia, such as ammonium chloride (1.2 equivalents) and a non-nucleophilic base like triethylamine (TEA) (2.5 equivalents), to the reaction mixture.
-
Continue stirring at room temperature for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 6-methoxypyrazine-2-carboxamide.
Step 2: Thionation of 6-Methoxypyrazine-2-carboxamide
The conversion of the carboxamide to the desired carbothioamide is achieved through a thionation reaction, most commonly using Lawesson's reagent.
Protocol:
-
Dissolve the 6-methoxypyrazine-2-carboxamide (1 equivalent) in an anhydrous, high-boiling point solvent such as toluene or xylene.
-
Add Lawesson's reagent (0.5-0.6 equivalents) to the solution.
-
Heat the reaction mixture to reflux (typically 80-110°C) and monitor the progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., hexane/ethyl acetate) to afford pure 6-Methoxypyrazine-2-carbothioamide.
Caption: Proposed two-step synthesis of 6-Methoxypyrazine-2-carbothioamide.
Analytical Characterization
The structural elucidation and purity assessment of 6-Methoxypyrazine-2-carbothioamide would rely on a combination of standard analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Expected to show characteristic signals for the methoxy group protons, the aromatic protons on the pyrazine ring, and the protons of the thioamide group.
-
¹³C NMR: Will provide information on the number and chemical environment of the carbon atoms in the molecule, including the characteristic thione carbon signal.
-
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is crucial for confirming the elemental composition by providing a highly accurate mass-to-charge ratio of the molecular ion.
-
Infrared (IR) Spectroscopy: Will show characteristic absorption bands for the C=S (thione) group, N-H stretching of the thioamide, and C-O stretching of the methoxy group.
-
High-Performance Liquid Chromatography (HPLC): A valuable tool for assessing the purity of the synthesized compound and for quantitative analysis. A reverse-phase C18 column with a suitable mobile phase (e.g., a gradient of water and acetonitrile with a small percentage of formic acid or trifluoroacetic acid) would likely provide good separation.
Caption: Standard analytical workflow for the characterization of synthesized compounds.
Potential Applications in Drug Discovery
While specific biological data for 6-Methoxypyrazine-2-carbothioamide is limited in the public domain, the broader class of pyrazine carbothioamides has shown promise in various therapeutic areas. Pyrazine derivatives are known to exhibit a range of pharmacological activities, including:
-
Antimicrobial Activity: Pyrazine carboxamides have been investigated for their antibacterial and antifungal properties.[5] The replacement of the carbonyl oxygen with sulfur to form a carbothioamide can modulate this activity.
-
Anticancer Activity: Numerous pyrazine-containing compounds have been evaluated as potential anticancer agents.[6] The pyrazine scaffold can be decorated with various functional groups to target specific pathways involved in cancer progression.
-
Enzyme Inhibition: The pyrazine nucleus can serve as a scaffold for the design of enzyme inhibitors. For instance, pyrazine carboxamides have been explored as CB1 antagonists.[7]
Researchers investigating 6-Methoxypyrazine-2-carbothioamide could explore its potential in these and other therapeutic areas through targeted biological screening assays.
Safety and Handling
No specific safety data sheet (SDS) is available for 6-Methoxypyrazine-2-carbothioamide. However, based on the SDS for the closely related Pyrazine-2-carbothioamide, the following precautions should be observed:[8]
-
General Handling: Handle in a well-ventilated area, preferably in a fume hood. Avoid contact with skin, eyes, and clothing. Avoid ingestion and inhalation.[9]
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[10]
-
First Aid Measures:
-
Skin Contact: Wash off immediately with plenty of water.
-
Eye Contact: Rinse cautiously with water for several minutes.
-
Ingestion: If swallowed, call a poison center or doctor.
-
Inhalation: Move the person to fresh air.
-
-
Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[11]
It is imperative to consult the specific SDS for any chemical before handling and to perform a thorough risk assessment for any new experimental procedure.
Conclusion
6-Methoxypyrazine-2-carbothioamide, with a molecular weight of 169.20 g/mol , represents an intriguing molecule for further investigation in the field of medicinal chemistry. This technical guide has provided a comprehensive overview of its fundamental properties, a plausible synthetic strategy, and a framework for its analytical characterization. While specific biological data for this compound is yet to be widely reported, the established pharmacological relevance of the pyrazine carbothioamide scaffold suggests that it may hold potential for the development of novel therapeutic agents. It is our hope that this guide will serve as a valuable resource for researchers and contribute to the advancement of pyrazine chemistry and its applications in drug discovery.
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